1,1,2,2,3,3-Hexafluorocyclopentane

Overview

Description

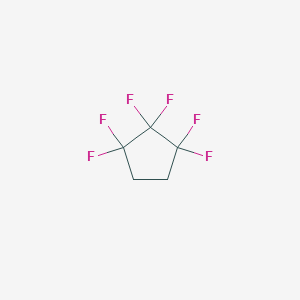

1,1,2,2,3,3-Hexafluorocyclopentane is a chemical compound with the molecular formula C5H4F6 . It has an average mass of 178.076 Da and a monoisotopic mass of 178.021713 Da .

Molecular Structure Analysis

The molecular structure of 1,1,2,2,3,3-Hexafluorocyclopentane consists of a cyclopentane ring where each carbon atom is attached to a hydrogen atom and two fluorine atoms .Physical And Chemical Properties Analysis

1,1,2,2,3,3-Hexafluorocyclopentane has a predicted boiling point of 54.8±40.0 °C and a predicted density of 1.41±0.1 g/cm3 .Scientific Research Applications

Environmental Applications

1,1,2,2,3,3-Hexafluorocyclopentane and its derivatives have been highlighted for their potential as environmentally friendly substitutes for chlorofluorocarbons. Research has focused on their thermal stability and reactivity, which are key factors in determining their suitability as substitutes. Zhang et al. (2022) conducted comprehensive studies on the electrophilic and nucleophilic reactivity and thermostability of various five-membered ring fluorides, including 1,1,2,2,3,3-hexafluorocyclopentane, confirming its environmental friendliness and potential as a chlorofluorocarbon substitute (Zhang et al., 2022).

Chemical Synthesis

In the field of chemical synthesis, this compound and related structures have been extensively studied. For instance, the catalyzed carboxylation of alkanes, including cyclic compounds like cyclopentane, which is structurally similar to hexafluorocyclopentane, has been explored using vanadium catalysts (Reis et al., 2005). Such reactions are significant for the synthesis of carboxylic acids, which are important in various chemical industries (Reis et al., 2005).

Green Solvent Development

The synthesis of 1,1,2,2,3,3-hexafluorocyclopentane and its analogs has been researched for their potential use as green solvents. Zhang et al. (2016) described the synthesis of 1,1,2,2,3,3,4-heptafluorocyclopentane as a new generation green solvent, showcasing the relevance of hexafluorocyclopentane derivatives in environmentally sustainable chemical processes (Zhang et al., 2016).

Medical Imaging Research

While there are no direct references to the use of 1,1,2,2,3,3-hexafluorocyclopentane in medical imaging, related fluorinated compounds have been investigated. For example, Landvatter et al. (1983) studied a positron-emitting non-steroidal estrogen, indicating the potential for fluorinated compounds in medical imaging technologies (Landvatter et al., 1983).

Safety and Hazards

1,1,2,2,3,3-Hexafluorocyclopentane may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name |

1,1,2,2,3,3-hexafluorocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6/c6-3(7)1-2-4(8,9)5(3,10)11/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITPAYPSRYWXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451221 | |

| Record name | 1,1,2,2,3,3-hexafluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2,3,3-Hexafluorocyclopentane | |

CAS RN |

123768-18-3 | |

| Record name | 1,1,2,2,3,3-hexafluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

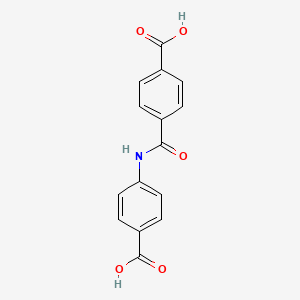

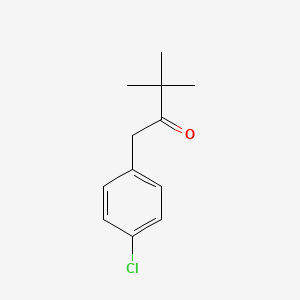

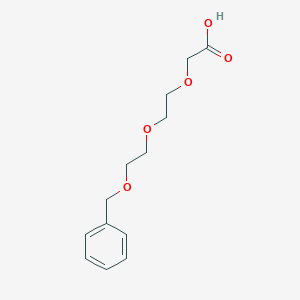

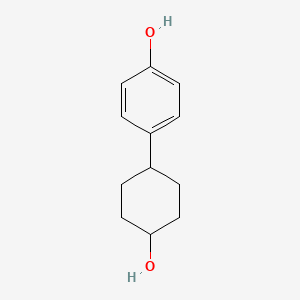

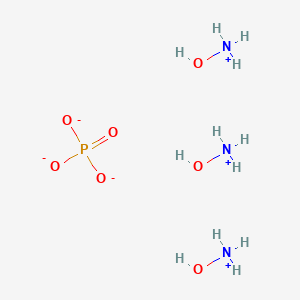

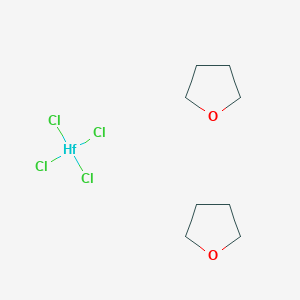

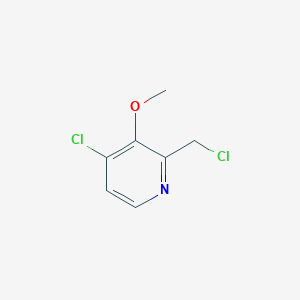

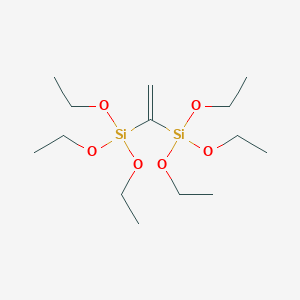

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexanamine, N-[(triethoxysilyl)methyl]-](/img/structure/B1589336.png)